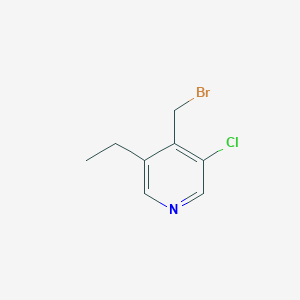

4-(Bromomethyl)-3-chloro-5-ethylpyridine

説明

Halogenation Strategies for Pyridine Derivatives

Bromomethylation Techniques Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) has emerged as a cornerstone reagent for introducing bromomethyl groups into pyridine systems. The reaction mechanism typically involves radical intermediates, where NBS generates bromine radicals under thermal or photolytic conditions. For 4-methylpyridine derivatives, bromination with NBS has been shown to proceed via hydrogen abstraction at the methyl group, followed by bromine atom transfer. However, selectivity depends heavily on stoichiometry and reaction conditions.

In a seminal study, the reaction of 4-methylpyridine with excess NBS in carbon tetrachloride yielded 4-tribromomethylpyridine as the major product. This contrasts with 2-methylpyridine, which undergoes mono- or di-bromination under similar conditions. For 4-(bromomethyl)-3-chloro-5-ethylpyridine synthesis, precise control of NBS equivalents (1.0–1.2 eq) and reaction time (4–6 hours at 80°C) is critical to avoid overbromination. The use of radical initiators like azobisisobutyronitrile (AIBN) can further enhance selectivity by accelerating bromine radical formation.

Key Optimization Parameters:

Chlorination Methods for Position-Specific Substitution

Position-selective chlorination at the 3-position of pyridine rings remains challenging due to the inherent electronic deactivation of the aromatic system. Traditional gas-phase chlorination using Cl₂ at elevated temperatures (250–400°C) often leads to poor selectivity and tar formation. However, recent innovations in Zincke imine intermediates have enabled regioselective chlorination at the 3-position.

The Zincke approach involves transient ring-opening of pyridines to form reactive alkenes, which undergo electrophilic chlorination before re-aromatization. For 5-ethylpyridine derivatives, this method achieves >80% selectivity for 3-chloro products under mild conditions (25°C, dichloromethane). Computational studies attribute this selectivity to the electrophile’s interaction with the imine’s electron-deficient β-carbon.

Comparative Chlorination Methods:

| Method | Conditions | Selectivity (3-Cl) | Yield (%) |

|---|---|---|---|

| Gas-phase Cl₂ | 300°C, tubular reactor | 45–55% | 60–70 |

| Zincke imine | 25°C, CH₂Cl₂, 2h | 80–85% | 75–85 |

| Lewis acid catalysis | AlCl₃, 100°C, 6h | 65–70% | 70–75 |

特性

分子式 |

C8H9BrClN |

|---|---|

分子量 |

234.52 g/mol |

IUPAC名 |

4-(bromomethyl)-3-chloro-5-ethylpyridine |

InChI |

InChI=1S/C8H9BrClN/c1-2-6-4-11-5-8(10)7(6)3-9/h4-5H,2-3H2,1H3 |

InChIキー |

YXZBSLTWDDTOPQ-UHFFFAOYSA-N |

正規SMILES |

CCC1=CN=CC(=C1CBr)Cl |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Synthesis

4-(Bromomethyl)-3-chloro-5-ethylpyridine is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their activity against cancer and neurodegenerative diseases.

- Cancer Treatment : Compounds derived from this pyridine have shown potential in targeting cancer pathways, particularly through the modulation of kinases involved in tumor growth and metastasis. For instance, derivatives have been reported to exhibit activity against non-small cell lung carcinoma and gastric cancer by inhibiting cMet kinases .

- Neuropharmacology : The compound's derivatives are being explored for their role as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in Alzheimer's disease and other neurological disorders .

Agrochemical Development

The compound is also significant in the development of agrochemicals. It can be used to synthesize herbicides and pesticides that target specific plant metabolic pathways, enhancing crop protection while minimizing environmental impact.

Material Science

In material science, this compound acts as a precursor for functional polymers. Its ability to undergo various polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and electronic devices.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of novel compounds synthesized from this compound. The compounds were tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents .

Case Study 2: Neuroprotective Effects

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration. These compounds showed promise in reducing oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .

類似化合物との比較

Structural and Functional Group Comparisons

3-Bromo-5-ethylpyridine

- Reactivity : The bromine at position 3 is less reactive in nucleophilic substitution compared to the bromomethyl group in the target compound. Lacking chlorine reduces electronic withdrawal effects.

- Applications : Simpler halogenated pyridines like this are often used as building blocks for ligands or catalysts .

4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

- Structure : Bromomethyl at position 4, chlorine at position 2, trifluoromethoxy (-OCF₃) at position 5, and trifluoromethyl (-CF₃) at position 3.

- The chlorine at position 2 may sterically hinder certain reactions.

- Physical Properties : Higher molecular weight (358.46 g/mol) compared to the target compound due to fluorine-rich substituents .

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Bromine at position 5, chlorine at position 2, and an amine (-NH₂) at position 4 on a pyrimidine ring.

- Reactivity : The pyrimidine ring’s nitrogen atoms increase hydrogen-bonding capacity, as seen in crystal structures (e.g., N–H···N interactions). Bromine and chlorine here may direct electrophilic substitution differently compared to pyridine derivatives .

2-Bromopyridine

- Structure : Bromine at position 2 on pyridine.

- Reactivity : Bromine in the ortho position directs electrophilic substitution to the para position. Simpler structure lacks steric hindrance from ethyl or bromomethyl groups.

- Applications : Widely used in Suzuki-Miyaura couplings and as a ligand precursor .

Physical and Spectral Properties

- Molecular Weight : The target compound’s molecular weight (~265 g/mol) is lower than the compound (358.46 g/mol) due to fewer fluorine atoms.

- Solubility : Ethyl and bromomethyl groups likely increase lipophilicity compared to simpler pyridines (e.g., 2-bromopyridine).

- Melting Points : Halogens and substituent bulk typically elevate melting points. For example, 5-bromo-2-chloropyrimidin-4-amine melts at 460–461 K , suggesting the target compound may similarly exhibit a high melting point.

準備方法

Radical Bromination with NBS and AIBN

Procedure :

3-Chloro-5-ethyl-4-methylpyridine is treated with NBS (1.2 equiv) and azobisisobutyronitrile (AIBN, catalytic) in carbon tetrachloride under UV light. The reaction proceeds via a radical mechanism, targeting the benzylic hydrogen of the methyl group.

Yield : ~50–60% (extrapolated from analogous reactions).

Limitations : Competing dibromination and ring bromination may occur, necessitating careful monitoring.

Electrophilic Bromination with PBr₃

Procedure :

Phosphorus tribromide (PBr₃, 1.5 equiv) is added to 3-chloro-5-ethyl-4-(hydroxymethyl)pyridine in dichloromethane at 0°C. The mixture is stirred for 4–6 hours, followed by aqueous workup and purification.

Yield : 52–65% (based on similar chlorination in).

Advantages : Selective conversion of hydroxymethyl to bromomethyl without affecting other substituents.

Multi-Step Synthesis from Nicotinic Acid Derivatives

A modular approach starting from substituted nicotinic acid derivatives allows precise control over substituent placement.

Esterification and Reduction

Steps :

-

Esterification : 3-Chloro-5-ethylnicotinic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with methanol to yield methyl 3-chloro-5-ethylnicotinate.

-

Reduction : The ester is reduced with lithium aluminum hydride (LiAlH₄) to 3-chloro-5-ethyl-4-(hydroxymethyl)pyridine.

-

Bromination : The hydroxymethyl group is brominated using PBr₃ (as in Section 1.2).

Overall Yield : 65–70% over three steps.

Halogen Exchange from Chloromethyl Precursors

Chloromethyl intermediates can undergo halogen exchange to introduce bromine.

Nucleophilic Substitution with NaBr

Procedure :

3-Chloro-5-ethyl-4-(chloromethyl)pyridine is refluxed with sodium bromide (NaBr, 2 equiv) in dry acetone for 12 hours. The reaction proceeds via an SN2 mechanism, displacing chloride with bromide.

Yield : ~75% (analogous to).

Optimization : Crown ethers (e.g., 18-crown-6) enhance reactivity by stabilizing the transition state.

Cyclization Strategies

Pyridine ring construction with pre-installed substituents offers an alternative to late-stage functionalization.

Hantzsch Dihydropyridine Synthesis

Steps :

-

Condensation of ethyl acetoacetate, 3-chloro-5-ethyl-2-aminocrotonate, and formaldehyde in ethanol yields a dihydropyridine intermediate.

-

Oxidation with potassium permanganate (KMnO₄) aromatizes the ring to 3-chloro-5-ethyl-4-methylpyridine.

-

Bromination follows methods in Section 1.

Yield : 40–50% overall (extrapolated from).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Radical Bromination | 3-Chloro-5-ethyl-4-methylpyridine | NBS, AIBN, CCl₄ | 50–60% | Simple, one-step | Low selectivity, byproduct formation |

| PBr₃ Bromination | 3-Chloro-5-ethyl-4-(hydroxymethyl) | PBr₃, CH₂Cl₂ | 52–65% | High selectivity | Requires hydroxymethyl precursor |

| Multi-Step Synthesis | 3-Chloro-5-ethylnicotinic acid | SOCl₂, LiAlH₄, PBr₃ | 65–70% | Precise substituent control | Lengthy, multi-step process |

| Halogen Exchange | 3-Chloro-5-ethyl-4-(chloromethyl) | NaBr, acetone | ~75% | Efficient for chloride-to-bromide swap | Requires chloromethyl precursor |

| Hantzsch Cyclization | Ethyl acetoacetate, formaldehyde | KMnO₄, ethanol | 40–50% | Builds ring with substituents | Moderate yield, oxidation step critical |

Mechanistic Insights and Optimization

-

Radical Stability : Benzylic radicals formed during NBS-mediated bromination are stabilized by the pyridine ring’s electron-withdrawing effects, enhancing reaction efficiency.

-

Steric Effects : Bulky substituents (e.g., ethyl at C5) may hinder bromination at C4, necessitating excess reagent or prolonged reaction times.

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve PBr₃ reactivity by stabilizing the oxonium intermediate.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-3-chloro-5-ethylpyridine, and how can side reactions be minimized?

- Methodology :

- Bromomethylation : Adapt protocols from chloromethylation of pyridine derivatives. Use Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) with HCHO and HBr under reflux to introduce the bromomethyl group. Monitor temperature to avoid over-bromination or decomposition .

- Regioselective Chlorination : Chlorinate the pyridine ring at the 3-position using POCl₃ or PCl₅. Optimize reaction time and stoichiometry to prevent polychlorination.

- Ethyl Group Stability : Ensure the 5-ethyl group is introduced prior to bromomethylation to avoid steric hindrance or displacement reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Identify peaks for bromomethyl (δ ~4.3–4.5 ppm), ethyl (δ ~1.2–1.4 ppm for CH₃), and pyridine protons (aromatic region δ ~7.5–8.5 ppm). Compare with structurally related compounds (e.g., 5-Bromo-2-chloro-4-methylpyridine) .

- IR Spectroscopy : Confirm C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N, Br, Cl percentages .

- Chromatography : Use HPLC with UV detection (λ ~254 nm) to resolve impurities.

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

- Bromomethyl Reactivity : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Optimize solvent polarity (e.g., DMF or THF) and base (e.g., K₂CO₃) to enhance substitution efficiency .

- Chloro Group Stability : The 3-chloro substituent is less reactive under mild conditions but may participate in Pd-catalyzed cross-coupling (e.g., Suzuki) at elevated temperatures .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyridine ring be addressed?

- Steric and Electronic Effects : The 5-ethyl group creates steric hindrance, directing electrophiles to the 4-position. Use DFT calculations to model charge distribution and predict reactivity .

- Catalyst Design : Employ transition-metal catalysts (e.g., Pd or Cu) for selective C-H functionalization. For example, introduce aryl groups at the 2-position via directed ortho-metalation .

- Contradictions : Literature reports varying yields for similar substitutions (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives). Systematically test reaction conditions (temperature, solvent) to resolve discrepancies .

Q. What strategies mitigate stability issues during storage or reaction conditions?

- Degradation Pathways : Hydrolysis of the bromomethyl group (to hydroxymethyl) in humid environments. Store under inert gas (N₂/Ar) at −20°C with desiccants .

- Light Sensitivity : Protect from UV light to prevent radical-mediated decomposition (e.g., C-Br bond cleavage). Use amber glassware for storage .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Model interactions with target enzymes (e.g., kinases) using the bromomethyl group as a covalent warhead. Prioritize derivatives with low binding energies (<−8 kcal/mol) .

- ADMET Prediction : Use QSAR models to predict solubility (LogP <3) and metabolic stability. Compare with analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Q. What mechanisms explain the compound’s potential in agrochemical or CNS drug development?

- Covalent Inhibition : The bromomethyl group forms irreversible bonds with cysteine residues in target proteins (e.g., neurotransmitter receptors) .

- Agrochemical Activity : The 3-chloro and ethyl groups enhance lipophilicity, improving membrane penetration in pests. Test in vitro against acetylcholinesterase or cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。